molecular formula C16H22ClN3 B103641 Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl- CAS No. 15386-51-3

Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-

Cat. No. B103641
CAS RN: 15386-51-3
M. Wt: 291.82 g/mol
InChI Key: IJOHSTGWCOYEFR-UHFFFAOYSA-N
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Description

Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-, commonly known as CQ, is a synthetic derivative of quinine. It has been widely used as an antimalarial drug for over 70 years. Recently, there has been a renewed interest in CQ due to its potential therapeutic effects against a range of diseases, including cancer and autoimmune disorders.

Mechanism Of Action

The exact mechanism of action of CQ is not fully understood. However, it is known to inhibit the lysosomal degradation of cellular components by raising the pH of the lysosomal compartment. This leads to the accumulation of autophagosomes, which may contribute to the observed anticancer effects of CQ. In addition, CQ has been shown to inhibit the activation of the inflammasome, a key component of the innate immune system. This may contribute to its anti-inflammatory and immunomodulatory effects.

Biochemical And Physiological Effects

CQ has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, CQ has been shown to inhibit the replication of a range of viruses, including HIV, Zika virus, and SARS-CoV-2.

Advantages And Limitations For Lab Experiments

CQ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also relatively inexpensive compared to other drugs. However, CQ has several limitations. It has a narrow therapeutic window, meaning that it can be toxic at high doses. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

For research on CQ include its potential use as an adjuvant therapy for cancer, a treatment for autoimmune disorders, and a treatment for viral infections.

Synthesis Methods

CQ can be synthesized through a multi-step process starting from 8-aminoquinoline. The first step involves the reaction of 8-aminoquinoline with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-diethylaminoethylamine to yield the desired product, CQ. The synthesis process is relatively simple and can be carried out on a large scale.

Scientific Research Applications

CQ has been extensively studied for its antimalarial properties. It is known to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. In addition to its antimalarial activity, CQ has been shown to possess a range of pharmacological properties, including anti-inflammatory, immunomodulatory, and anticancer effects. These properties have led to the investigation of CQ as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and viral infections.

properties

CAS RN

15386-51-3

Product Name

Quinoline, 6-chloro-5-((2-(diethylamino)ethyl)amino)-8-methyl-

Molecular Formula

C16H22ClN3

Molecular Weight

291.82 g/mol

IUPAC Name

N-(6-chloro-8-methylquinolin-5-yl)-N',N'-diethylethane-1,2-diamine

InChI

InChI=1S/C16H22ClN3/c1-4-20(5-2)10-9-19-16-13-7-6-8-18-15(13)12(3)11-14(16)17/h6-8,11,19H,4-5,9-10H2,1-3H3

InChI Key

IJOHSTGWCOYEFR-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl

Canonical SMILES

CCN(CC)CCNC1=C(C=C(C2=C1C=CC=N2)C)Cl

Other CAS RN

15386-51-3

Origin of Product

United States

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